molecular formula C9H8S B6317360 2-(2-Cyclopropylethynyl)thiophene CAS No. 445424-06-6

2-(2-Cyclopropylethynyl)thiophene

Cat. No.: B6317360
CAS No.: 445424-06-6
M. Wt: 148.23 g/mol
InChI Key: VLWALQJEXHLIKS-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylethynyl)thiophene is a chemical compound with the molecular formula C9H8S and a molecular weight of 148.23 g/mol. This compound is part of the thiophene family, which is known for its five-membered ring structure containing one sulfur atom.

Preparation Methods

The synthesis of 2-(2-Cyclopropylethynyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with cyclopropylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(2-Cyclopropylethynyl)thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of thiophene derivatives with reduced functional groups.

    Substitution: Electrophilic substitution reactions are common, where reagents such as bromine or chlorine can be used to introduce halogen atoms into the thiophene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with halogens can produce halogenated thiophenes.

Scientific Research Applications

2-(2-Cyclopropylethynyl)thiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.

    Biology: Thiophene derivatives have shown potential as bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Some thiophene-based compounds are used in pharmaceuticals for their therapeutic effects, such as voltage-gated sodium channel blockers and dental anesthetics.

    Industry: In material science, thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylethynyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, thiophene derivatives may inhibit enzymes or modulate receptor activity, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the thiophene derivative.

Comparison with Similar Compounds

2-(2-Cyclopropylethynyl)thiophene can be compared with other thiophene derivatives, such as:

    2-Butylthiophene: Used in the synthesis of anticancer agents.

    2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.

    3-Bromothieno[3,2-b]thiophene: Applied in the synthesis of conjugated polymers for electronic applications.

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and physical properties compared to other thiophene derivatives. This makes it a valuable compound for specific applications in research and industry.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of advanced materials and bioactive compounds. Continued research on this compound and its derivatives will likely uncover new applications and enhance our understanding of its properties and mechanisms of action.

Properties

IUPAC Name

2-(2-cyclopropylethynyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S/c1-2-9(10-7-1)6-5-8-3-4-8/h1-2,7-8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWALQJEXHLIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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